molecular formula C20H24N2O3 B11792875 Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate

Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate

Cat. No.: B11792875
M. Wt: 340.4 g/mol
InChI Key: SHMFBKYBBMGQSQ-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate is a chemical compound known for its role as an intermediate in the synthesis of various pharmaceutical agents. It is particularly significant in the production of β-lactamase inhibitors, which are crucial in combating antibiotic resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate typically involves a multi-step process. One efficient method starts with commercially available ethyl 5-hydroxypicolinate hydrochloride. The key steps include a novel lipase-catalyzed resolution to prepare (2S,5S)-ethyl 5-hydroxypiperidine-2-carboxylate, followed by debenzylation and sulfation reactions .

Industrial Production Methods

Industrial production of this compound often employs optimized one-pot reactions to enhance yield and efficiency. For instance, an optimized one-pot debenzylation/sulfation reaction, followed by cation exchange, has been developed to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine .

Scientific Research Applications

Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate involves its role as an intermediate in the synthesis of β-lactamase inhibitors. These inhibitors work by binding to the active site of β-lactamase enzymes, preventing them from breaking down β-lactam antibiotics. This action helps to restore the efficacy of antibiotics against resistant bacterial strains .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate
  • (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

Uniqueness

Cis-benzyl5-((benzyloxy)amino)piperidine-2-carboxylate is unique due to its specific stereochemistry and its role as a key intermediate in the synthesis of β-lactamase inhibitors. Its efficient synthetic routes and industrial production methods make it a valuable compound in pharmaceutical research and production .

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

benzyl (2S,5S)-5-(phenylmethoxyamino)piperidine-2-carboxylate

InChI

InChI=1S/C20H24N2O3/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17/h1-10,18-19,21-22H,11-15H2/t18-,19-/m0/s1

InChI Key

SHMFBKYBBMGQSQ-OALUTQOASA-N

Isomeric SMILES

C1C[C@H](NC[C@H]1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.